molecular formula C16H18N2O B1272269 4-(4-Butylphenylazo)phenol CAS No. 2496-21-1

4-(4-Butylphenylazo)phenol

Cat. No.: B1272269
CAS No.: 2496-21-1
M. Wt: 254.33 g/mol
InChI Key: FIWNTOUHYJJODB-UHFFFAOYSA-N
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Description

4-(4-Butylphenylazo)phenol: is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which is substituted with a butyl group and the other with a hydroxyl group. This compound is known for its vibrant color and is often used in dye chemistry due to its chromophoric properties .

Biochemical Analysis

Biochemical Properties

4-(4-Butylphenylazo)phenol plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as phenol hydroxylase, which catalyzes the hydroxylation of phenolic compounds. The interaction between this compound and phenol hydroxylase involves the binding of the compound to the enzyme’s active site, facilitating the hydroxylation process. Additionally, this compound can interact with other biomolecules, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions, influencing their structure and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, this compound can alter gene expression by binding to transcription factors or interacting with DNA, thereby affecting the transcriptional activity of target genes. In terms of cellular metabolism, this compound can influence metabolic flux and the levels of key metabolites, impacting overall cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can bind to the active sites of enzymes, either inhibiting or enhancing their catalytic activity. This binding can lead to conformational changes in the enzyme, affecting its function. Additionally, this compound can interact with transcription factors, modulating their ability to bind to DNA and regulate gene expression. These interactions ultimately result in changes in cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. This compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and exposure to light. Over time, this compound may undergo degradation, leading to the formation of by-products that can affect its activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular behavior and physiology. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity, oxidative stress, and disruption of normal cellular processes. These dosage-dependent effects highlight the importance of careful dosing and monitoring in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent breakdown. The metabolic pathways of this compound can influence metabolic flux and the levels of key metabolites, impacting overall cellular metabolism. Additionally, the interaction of this compound with cofactors such as nicotinamide adenine dinucleotide phosphate can modulate its metabolic activity and influence its effects on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, facilitating its uptake and distribution within cells. Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation. These interactions can affect the compound’s activity and function, as well as its overall distribution within tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may be directed to the mitochondria, where it can influence metabolic processes and energy production. The subcellular localization of this compound is essential for its role in cellular function and biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Butylphenylazo)phenol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-butylaniline to form the diazonium salt. This intermediate is then coupled with phenol under basic conditions to yield the target compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Butylphenylazo)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(4-Butylphenylazo)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of other organic compounds.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential use in drug delivery systems.

    Industry: Utilized in the production of dyes and pigments

Comparison with Similar Compounds

  • 4-(4-Methylphenylazo)phenol
  • 4-(4-Ethylphenylazo)phenol
  • 4-(4-Propylphenylazo)phenol

Comparison:

Properties

IUPAC Name

4-[(4-butylphenyl)diazenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-2-3-4-13-5-7-14(8-6-13)17-18-15-9-11-16(19)12-10-15/h5-12,19H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWNTOUHYJJODB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50420693
Record name 4-(4-Butylphenylazo)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2496-21-1
Record name 4-(4-Butylphenylazo)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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